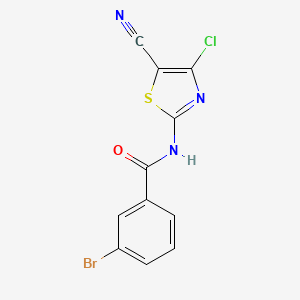

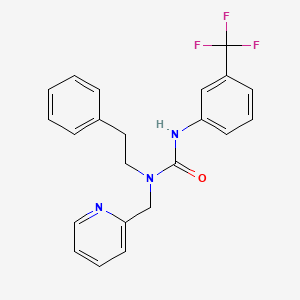

![molecular formula C12H10F3N3O2S B2836444 N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 941943-94-8](/img/structure/B2836444.png)

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide, also known as MTOB, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MTOB has been shown to inhibit the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the post-translational modification of proteins. Inhibition of NMT1 activity by MTOB has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy.

Applications De Recherche Scientifique

Crystal Structure and Hirshfeld Surfaces Analysis

The structural characterization of derivatives closely related to N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide has been reported. These compounds were synthesized, and their three-dimensional molecular structures were confirmed via single crystal X-ray diffraction. Intermolecular hydrogen bonding and Hirshfeld surfaces computational methods were utilized to quantify the intercontacts, revealing significant contributions from H…H intercontacts towards the Hirshfeld surfaces (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activity

A series of substituted benzamides related to the compound of interest were synthesized and evaluated for anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Most of the tested compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).

Catalyst- and Solvent-Free Synthesis

Research has demonstrated an efficient approach for the synthesis of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies, including density functional theory (DFT) calculations, supported the chemical transformations, emphasizing the environmental benefits of such methodologies (R. Moreno-Fuquen et al., 2019).

Corrosion Inhibition Properties

The derivatives of N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide were also studied for their corrosion inhibition properties on mild steel in sulfuric acid. These studies involved gravimetric, electrochemical, SEM, and computational methods to assess their effectiveness as corrosion inhibitors (P. Ammal et al., 2018).

Antimicrobial and Antimycobacterial Activities

Some derivatives have been evaluated for their antimicrobial and antimycobacterial activities, showing significant potency. For example, specific compounds demonstrated promising activity against Escherichia coli and were compared favorably to standard drugs such as ampicillin and rifampicin in their respective studies (N. Patel et al., 2013; N. Nayak et al., 2016).

Propriétés

IUPAC Name |

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2S/c1-21-11-18-17-9(20-11)6-16-10(19)7-3-2-4-8(5-7)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKPGKRXMPEZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2836365.png)

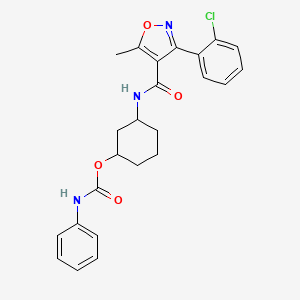

![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)

![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)

![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)